4-Fluoro-3-iso-pentoxybenzoic acid
CAS No.:
Cat. No.: VC13559726
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO3 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | 4-fluoro-3-(3-methylbutoxy)benzoic acid |
| Standard InChI | InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | BFMAWXYGYODPPX-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F |
| Canonical SMILES | CC(C)CCOC1=C(C=CC(=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Fluoro-3-iso-pentoxybenzoic acid (IUPAC name: 4-fluoro-3-[(3-methylbutoxy)]benzoic acid) features a benzoic acid core substituted with a fluorine atom at position 4 and an iso-pentoxy group (–O–CH2CH2CH(CH3)2) at position 3. The iso-pentoxy chain introduces steric bulk, influencing solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H15FO3 |
| Molecular Weight | 234.24 g/mol |
| CAS Registry | Not yet assigned |
| Functional Groups | Carboxylic acid, ether, fluorine |
The absence of a registered CAS number suggests this compound remains understudied or proprietary .
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
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4-Fluoro-3-hydroxybenzoic acid: A commercially available starting material (e.g., CAS 350-29-8) .
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Iso-pentyl bromide: A common alkylating agent.
Alkylation of 4-Fluoro-3-hydroxybenzoic Acid
A Mitsunobu reaction or nucleophilic substitution can introduce the iso-pentoxy group. For example:
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Mitsunobu Reaction:
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Nucleophilic Substitution:
Oxidation of Aldehyde Precursors
If starting from 4-fluoro-3-iso-pentoxybenzaldehyde, oxidation to the carboxylic acid can be achieved via:
Physicochemical Properties
Experimental and Predicted Data
While direct measurements are unavailable, properties can be inferred from structural analogs:
Table 2: Estimated Physicochemical Properties
Applications and Industrial Relevance
Pharmaceutical Intermediate
Fluorinated benzoic acids are pivotal in drug design due to their metabolic stability and bioavailability. Potential roles include:
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Antibiotic Prodrugs: The carboxylic acid group enables conjugation with active moieties (e.g., β-lactams) .
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Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .
Materials Science
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Liquid Crystals: The iso-pentoxy group’s flexibility may aid mesophase formation.
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Polymer Additives: Improves thermal stability in polyesters.
| Aspect | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | Cool, dry place away from oxidizers |
| Disposal | Incineration or approved waste streams |
Future Directions
Research Opportunities
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